molecular formula C6H3F3N2O3 B14804966 4-Nitro-3-trifluoromethoxy-pyridine

4-Nitro-3-trifluoromethoxy-pyridine

Cat. No.: B14804966
M. Wt: 208.09 g/mol
InChI Key: ZEDAEYZKGQUGLD-UHFFFAOYSA-N
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Description

4-Nitro-3-trifluoromethoxy-pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a pyridine ring. The nitro group (-NO2) at the 4-position further enhances its chemical reactivity and potential applications. This compound is of significant interest in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-trifluoromethoxy-pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring, followed by nitration. One common method includes the reaction of 3-hydroxy-4-nitropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The scalability of the process is crucial for its application in large-scale production of agrochemicals and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-trifluoromethoxy-pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The trifluoromethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted pyridines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-Nitro-3-trifluoromethoxy-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery. The trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of 4-Nitro-3-trifluoromethoxy-pyridine is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethoxy group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    3-Nitro-4-trifluoromethoxy-pyridine: Similar structure but different position of the nitro group.

    2,3-Dichloro-5-(trifluoromethyl)-pyridine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Nitro-2-trifluoromethyl-pyridine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: 4-Nitro-3-trifluoromethoxy-pyridine is unique due to the specific positioning of the nitro and trifluoromethoxy groups, which confer distinct chemical reactivity and biological activity. The trifluoromethoxy group provides increased stability and lipophilicity compared to the trifluoromethyl group, making it more suitable for certain applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-nitro-3-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)14-5-3-10-2-1-4(5)11(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDAEYZKGQUGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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